molecular formula C4H5NO3 B585359 2-Acetyliminoacetic acid CAS No. 1202222-42-1

2-Acetyliminoacetic acid

Cat. No.: B585359
CAS No.: 1202222-42-1
M. Wt: 118.066
InChI Key: UDBARZGUZJPRIX-BISILEAHSA-N
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Description

2-Acetyliminoacetic acid is an organic compound that belongs to the class of N-acyl-alpha amino acids These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom The chemical formula for this compound is C4H7NO3

Scientific Research Applications

2-Acetyliminoacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyliminoacetic acid can be synthesized through the acetylation of primary amines and amino acids. One efficient method involves using acetyl chloride in an environmentally benign brine solution under weakly basic conditions, with sodium acetate and/or triethylamine as catalysts . Another method involves the action of acetic anhydride in water as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale acetylation processes using acetic anhydride or acetyl chloride. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetyliminoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding keto acids, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Acetyliminoacetic acid involves its interaction with specific molecular targets and pathways. It catalyzes the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This reaction is facilitated by enzymes such as glycine oxidase in organisms like Bacillus subtilis.

Comparison with Similar Compounds

2-Acetyliminoacetic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and functional characteristics of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-acetyliminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-3(6)5-2-4(7)8/h2H,1H3,(H,7,8)/i2+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBARZGUZJPRIX-BISILEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15N]=[13CH][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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